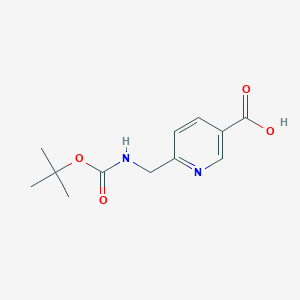

6-(Boc-Aminomethyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTSHEHNJRDROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170097-87-7 | |

| Record name | 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core physicochemical properties of nicotinic acid derivatives when protected with a tert-butoxycarbonyl (Boc) group. Understanding these properties is critical for the effective design, synthesis, and formulation of drug candidates.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are versatile scaffolds in medicinal chemistry, with applications ranging from treating hyperlipidemia to potential roles in managing inflammatory diseases.[1][2][3] In the multi-step synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions.[4]

The introduction of a Boc group onto the nitrogen atom of the nicotinic acid ring fundamentally alters the molecule's physicochemical characteristics. This guide delves into the causality behind these changes, providing both theoretical explanations and practical experimental protocols for their determination.

Chapter 1: The Influence of the Boc Protecting Group

The Boc group is typically introduced onto the nitrogen of the pyridine ring of nicotinic acid through a reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4] This modification imparts significant electronic and steric changes to the nicotinic acid scaffold.

Electronic Effects: The carbamate functionality of the Boc group is electron-withdrawing, which can influence the acidity of the carboxylic acid group.

Steric Effects: The bulky tert-butyl group introduces considerable steric hindrance around the nitrogen atom, which can impact intermolecular interactions and, consequently, properties like solubility and crystal packing.

These alterations have profound and predictable effects on the key physicochemical parameters relevant to drug development: lipophilicity, solubility, acidity (pKa), and chemical stability.

Chapter 2: Lipophilicity (LogP) and its Modulation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The addition of the large, nonpolar Boc group to the nicotinic acid core significantly increases its lipophilicity. This is because the Boc group enhances the molecule's affinity for nonpolar environments, such as the n-octanol phase in the standard shake-flask LogP determination method.[5]

Data Presentation: Lipophilicity

| Compound | LogP (Experimental) |

| Nicotinic Acid | 0.147[6] |

| Boc-Protected Nicotinic Acid | Significantly higher than nicotinic acid (exact value depends on the specific derivative) |

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol is based on the well-established "gold standard" shake-flask method.[5][7]

Objective: To determine the octanol-water partition coefficient (LogP) of a Boc-protected nicotinic acid derivative.

Materials:

-

The Boc-protected nicotinic acid derivative

-

n-Octanol (pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnels or suitable vials

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix n-octanol and PBS (pH 7.4) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely before use.[7]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

-

Partitioning:

-

Add a known volume of the n-octanol and PBS to a vial.

-

Spike a small, precise amount of the compound's stock solution into the vial.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[8]

-

Allow the phases to separate. Centrifugation can be used to ensure a clean separation.[8]

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Analyze the concentration of the compound in each phase using a validated HPLC method.

-

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Visualization: LogP Determination Workflow

Caption: Workflow for LogP determination by the shake-flask method.

Chapter 3: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The introduction of a lipophilic Boc group generally leads to a decrease in aqueous solubility. This is due to the increased nonpolar character of the molecule, which disfavors interactions with polar water molecules.

Data Presentation: Aqueous Solubility

| Compound | Aqueous Solubility |

| Nicotinic Acid | 1-5 g/100 mL at 17 °C[][10] |

| Boc-Protected Nicotinic Acid | Expected to be significantly lower than nicotinic acid |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the aqueous solubility of a Boc-protected nicotinic acid derivative.

Materials:

-

The Boc-protected nicotinic acid derivative (solid)

-

Purified water or a relevant buffer solution

-

Vials with screw caps

-

Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system for quantification

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.[12] This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[11]

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining solid.[12]

-

Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated HPLC method.

-

Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Chapter 4: Acidity (pKa) and its Perturbation

The pKa, the negative logarithm of the acid dissociation constant, is crucial for predicting a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

The carboxylic acid moiety of nicotinic acid has a pKa of approximately 4.8.[3][13] The electron-withdrawing nature of the Boc group attached to the pyridine nitrogen is expected to have a modest acidifying effect on the carboxylic acid group, potentially leading to a slight decrease in its pKa.

Data Presentation: pKa Values

| Compound | pKa (Carboxylic Acid) |

| Nicotinic Acid | ~4.8[3][13] |

| Boc-Protected Nicotinic Acid | Expected to be slightly lower than nicotinic acid |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[14][15]

Objective: To determine the pKa of the carboxylic acid group of a Boc-protected nicotinic acid derivative.

Materials:

-

The Boc-protected nicotinic acid derivative

-

Calibrated pH meter and electrode

-

Automated titrator or a burette

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[14]

-

A suitable solvent system (e.g., water, or a water/co-solvent mixture for poorly soluble compounds)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the chosen solvent to a known concentration (e.g., 1 mM).[14][16]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[14][16]

-

Titration:

-

If the compound is in its acidic form, titrate with the standardized base solution. If it's a salt, it may be necessary to first acidify the solution and then titrate with the base.[14][16]

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Visualization: pKa Shift upon Boc Protection

Caption: The inductive effect of the Boc group lowers the pKa.

Chapter 5: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[19][20] Forced degradation studies are performed to identify potential degradation products and to establish stability-indicating analytical methods.[20][21][22]

The Boc protecting group is known for its stability under basic and nucleophilic conditions but is labile in acidic environments.[4][23][24][25] Therefore, a key stability concern for Boc-protected nicotinic acid derivatives is their degradation under low pH conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of a Boc-protected nicotinic acid derivative under various stress conditions.

Materials:

-

The Boc-protected nicotinic acid derivative

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled chambers/water baths

-

Photostability chamber

-

HPLC system

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions: Expose the compound to the following conditions in separate experiments:[26]

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid drug or a solution to high heat (e.g., 80°C).

-

Photostability: Expose the drug solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. The goal is typically to achieve 5-20% degradation.[26]

Visualization: Acid-Catalyzed Degradation Pathway

Caption: Acid-catalyzed deprotection of Boc-nicotinic acid.

Conclusion and Implications for Drug Development

The act of protecting the nitrogen atom of nicotinic acid with a Boc group is a deliberate chemical modification that systematically and predictably alters its physicochemical properties. Key takeaways for the drug development professional include:

-

Increased Lipophilicity: Boc-protection significantly increases LogP, which can be leveraged to enhance membrane permeability, but may also increase metabolic liability and decrease aqueous solubility.

-

Decreased Aqueous Solubility: The increase in lipophilicity generally results in lower aqueous solubility, a critical consideration for formulation development.

-

Modulated Acidity: A slight increase in the acidity of the carboxylic group can be expected, which may influence its ionization state in physiological environments.

-

Defined Stability Profile: The primary liability of the Boc group is its instability in acidic conditions. This property is exploited for its removal but must be considered during formulation and storage.

By understanding and quantifying these properties, researchers can make more informed decisions in the design and optimization of nicotinic acid-based drug candidates, ultimately leading to safer and more effective medicines.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

- Alloprof. (n.d.). Measuring Solubility.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve.

- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?.

- National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- BOC Sciences. (n.d.). CAS 59-67-6 Nicotinic acid.

- Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.

- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.

- MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938.

- PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.

- PubMed. (n.d.). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.

- Solubility of Things. (n.d.). Niacin.

- Sigma-Aldrich. (n.d.). BOC-ON.

- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.

- SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g.

- ResearchGate. (2025, August 5). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

- ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected.

- PubChemLite. (n.d.). 5-(boc-amino)nicotinic acid (C11H14N2O4).

- ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.

- FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014).

- Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.

- The Merck Index. (n.d.). Nicotinic Acid.

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid [drugfuture.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g - SYNTHETIKA [synthetikaeu.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 19. onyxipca.com [onyxipca.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biopharminternational.com [biopharminternational.com]

- 22. pharmtech.com [pharmtech.com]

- 23. researchgate.net [researchgate.net]

- 24. reddit.com [reddit.com]

- 25. Amino Protecting Groups Stability [organic-chemistry.org]

- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to 6-(Boc-aminomethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-(Boc-aminomethyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic route with experimental protocols, and its potential applications in the development of novel therapeutics.

Introduction and Chemical Identity

This compound is a derivative of nicotinic acid (Vitamin B3)[1], featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 6-position of the pyridine ring. The Boc protecting group is acid-labile, allowing for its removal under specific conditions to reveal the primary amine, which can then be used for further chemical modifications[2]. This bifunctional nature—a carboxylic acid for amide bond formation and a protected amine for subsequent coupling reactions—makes it a versatile scaffold in the synthesis of complex molecules.

It is crucial to distinguish this compound from its structural isomer, 6-[(tert-butoxycarbonyl)amino]nicotinic acid. In the former, the Boc-protected amine is attached to a methyl group at the 6-position, whereas in the latter, it is directly attached to the pyridine ring. This seemingly subtle difference significantly impacts the molecule's three-dimensional structure and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 170097-87-7 | [3] |

| Molecular Formula | C12H16N2O4 | [3] |

| Molecular Weight | 252.27 g/mol | [4] |

| Appearance | White powder | [3] |

| IUPAC Name | 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | [3] |

| SMILES | O=C(O)C1=CN=C(CNC(OC(C)(C)C)=O)C=C1 | [3] |

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible and efficient multi-step synthetic route starting from commercially available precursors is outlined below. This proposed synthesis is based on well-established and reliable organic transformations.

Synthetic Workflow

The overall synthetic strategy involves the selective reduction of a diester, conversion of the resulting alcohol to an amine, Boc protection, and final ester hydrolysis.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(Boc-aminomethyl)nicotinic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-(Boc-aminomethyl)nicotinic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with actionable experimental protocols to empower robust and reliable characterization of this compound.

Introduction: Understanding the Molecule

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a tert-butyloxycarbonyl (Boc) protected aminomethyl group at the 6-position of the pyridine ring. This structural modification, while potentially useful for synthetic strategies and modulating biological activity, introduces specific considerations regarding its solubility and stability. The presence of the ionizable carboxylic acid and the acid-labile Boc protecting group dictates its behavior in various environments.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 6-{[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | - |

| CAS Number | 170097-87-7 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | - |

digraph "6-(Boc-aminomethyl)nicotinic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,-2.1!"]; N2 [label="N", pos="-2.4,-1.4!"]; H_N2 [label="H", pos="-2.4,-0.7!"]; C8 [label="C", pos="-3.6,-2.1!"]; O1 [label="O", pos="-3.6,-3.0!"]; O2 [label="O", pos="-4.8,-1.4!"]; C9 [label="C", pos="-6.0,-2.1!"]; C10 [label="CH3", pos="-7.2,-1.4!"]; C11 [label="CH3", pos="-6.0,-3.5!"]; C12 [label="CH3", pos="-5.5,-0.7!"]; C13 [label="C", pos="3.6,-2.1!"]; O3 [label="O", pos="4.8,-1.4!"]; O4_H [label="OH", pos="3.6,-3.5!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- C7 [label=""]; C7 -- N2 [label=""]; N2 -- H_N2 [label=""]; N2 -- C8 [label=""]; C8 -- O1 [label="", style=double]; C8 -- O2 [label=""]; O2 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""]; C9 -- C12 [label=""]; C4 -- C13 [label=""]; C13 -- O3 [label="", style=double]; C13 -- O4_H [label=""];

// Aromatic ring indication node [shape=none, label=""]; aromatic1 [pos="1.2,-0.7!"]; aromatic2 [pos="0.6,-1.4!"]; aromatic3 [pos="1.2,-1.4!"]; aromatic4 [pos="1.8,-0.7!"]; aromatic5 [pos="1.8,-1.4!"]; aromatic6 [pos="0.6,-0.7!"];

}

Caption: Chemical structure of this compound.

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay of its polar carboxylic acid group, the moderately polar Boc-protected amine, and the aromatic pyridine ring.

Predicted Solubility Behavior

Based on its structure, we can predict the following solubility characteristics:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that solubility in aqueous media will be highly pH-dependent. At pH values above its pKa, the carboxylate form will predominate, leading to increased solubility. Conversely, at pH values below its pKa, the neutral carboxylic acid will be less soluble. The parent compound, nicotinic acid, is soluble in water (1-5 g/100 mL at 17 °C)[2]. The addition of the bulky, hydrophobic Boc group is expected to decrease aqueous solubility compared to the parent nicotinic acid.

-

Organic Solvents: The molecule possesses both polar and non-polar regions, suggesting solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding interactions with the carboxylic acid and the carbamate. Nicotinic acid is easily soluble in hot ethanol[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated, as these solvents can effectively solvate both the polar and non-polar portions of the molecule. Nicotinic acid is soluble in DMSO[3][4].

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominance of polar functional groups.

-

Experimental Protocol for Solubility Determination

A systematic approach is necessary to experimentally determine the solubility profile. The following protocol outlines a standard procedure for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, isopropanol, acetonitrile, DMSO, polyethylene glycol 400)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Calibrated pH meter

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for settling of the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining suspended solid particles.

-

Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and a standard calibration curve.

-

-

Data Reporting:

-

Express solubility in mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent and report the mean and standard deviation.

-

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. The primary points of lability are the Boc-protected amine and the potential for degradation of the nicotinic acid core under harsh conditions.

Predicted Degradation Pathways

-

Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions, which is the most probable degradation pathway. This reaction proceeds via protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield 6-(aminomethyl)nicotinic acid.[5][6]

-

Thermal Degradation: Boc-protected amines can undergo thermal deprotection, particularly at elevated temperatures.[7][8][9][10][11] This process can occur without a catalyst and results in the same deprotected amine, isobutylene, and carbon dioxide.[7]

-

Photodegradation: Nicotinic acid and its derivatives can be susceptible to photodegradation upon exposure to UV light.[12] While the exact pathway for this specific molecule is unknown, it is a parameter that should be investigated as per ICH guidelines.[13]

-

Oxidative Degradation: While the pyridine ring is relatively stable to oxidation, the aminomethyl group could be a site for oxidative degradation under harsh conditions.

-

Hydrolysis (Basic Conditions): The amide-like carbamate linkage of the Boc group is generally stable to basic conditions. The carboxylic acid will be deprotonated to the carboxylate, which is generally stable.

Caption: Predicted major degradation pathways.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Protocol Overview:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions. The extent of degradation should be targeted at 5-20%.

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24-48 hours |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80 °C for 48 hours |

| Photostability | Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[13] |

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

-

A photodiode array (PDA) detector can be used to assess peak purity and to compare the UV spectra of the parent compound and its degradants.

-

LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Proposed HPLC Method Parameters

Based on methods for nicotinic acid and related compounds, a reverse-phase HPLC method is proposed.[14][15][16]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape for the acidic analyte and allows for gradient elution to resolve degradants. |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic degradants. | To ensure separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | ~260 nm | Nicotinic acid has a UV maximum around this wavelength. A full UV scan of the compound should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Recommendations

The solubility and stability of this compound are critical attributes that must be thoroughly characterized for its successful application in research and development. This guide provides a framework for a systematic investigation of these properties.

Key Recommendations:

-

Comprehensive Solubility Screening: Experimentally determine the solubility in a wide range of aqueous and organic solvents to create a comprehensive solubility profile.

-

Systematic Stability Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation pathways and products.

-

Development and Validation of a Stability-Indicating Method: A robust, validated HPLC method is paramount for accurate quantification and stability assessment.

-

Proper Storage Conditions: Based on stability data, establish appropriate storage conditions (temperature, light exposure, humidity) to ensure the long-term integrity of the compound.

By following the principles and protocols outlined in this guide, researchers can generate the necessary data to confidently handle, formulate, and analyze this compound.

References

-

Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central. [Link]

-

Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

-

Biocatalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Boc Deprotection Mechanism. YouTube. [Link]

-

Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. ResearchGate. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

-

Stability‐Indicating RP‐HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. ResearchGate. [Link]

-

DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Google APIs. [Link]

-

Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

Sources

- 1. This compound, CasNo.170097-87-7 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.ucc.ie [research.ucc.ie]

- 12. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 16. storage.googleapis.com [storage.googleapis.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-(Boc-aminomethyl)nicotinic Acid

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth technical analysis of the expected spectroscopic data for 6-(Boc-aminomethyl)nicotinic acid, a substituted pyridine derivative of significant interest. While direct experimental spectra for this specific molecule are not widely published, this document will serve as an expert guide to predicting, interpreting, and validating its structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Key Functional Groups

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The structure consists of a nicotinic acid core, which is a pyridine ring substituted with a carboxylic acid group at the 3-position. At the 6-position, an aminomethyl group is attached, with the amine protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula: C₁₂H₁₆N₂O₄[1][2]

Molecular Weight: 252.27 g/mol [1]

CAS Number: 170097-87-7[1]

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

The pyridine ring

-

The carboxylic acid

-

The amide linkage of the Boc group

-

The tert-butyl group

-

The methylene bridge

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are relative to a standard, typically tetramethylsilane (TMS).

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H₂ (Pyridine) | 8.9 - 9.2 | d | 1H | Downfield due to the electron-withdrawing effect of the adjacent nitrogen and carboxylic acid. |

| H₄ (Pyridine) | 8.2 - 8.5 | dd | 1H | Influenced by both the nitrogen and the aminomethyl substituent. |

| H₅ (Pyridine) | 7.4 - 7.7 | d | 1H | Least deshielded of the pyridine protons. |

| NH (Amide) | 5.0 - 5.5 | t (broad) | 1H | Broad signal due to quadrupolar coupling and potential hydrogen bonding. |

| CH₂ (Methylene) | 4.4 - 4.7 | d | 2H | Coupled to the NH proton. |

| t-Butyl | 1.4 - 1.6 | s | 9H | Characteristic singlet for the nine equivalent protons of the Boc group. |

| COOH | 12.0 - 13.0 | s (broad) | 1H | Very broad and downfield signal, often exchanges with D₂O. |

Causality Behind Experimental Choices: The choice of solvent is critical for NMR. A deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate. DMSO-d₆ is often preferred for compounds with carboxylic acid and amide protons as it allows for their observation, whereas they might be exchanged in protic solvents like D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| COOH | 165 - 170 | Carbonyl carbon of the carboxylic acid. |

| C=O (Boc) | 155 - 160 | Carbonyl carbon of the carbamate. |

| C₂ (Pyridine) | 150 - 155 | Deshielded by the adjacent nitrogen. |

| C₆ (Pyridine) | 158 - 162 | Deshielded by the nitrogen and the aminomethyl substituent. |

| C₄ (Pyridine) | 138 - 142 | |

| C₃ (Pyridine) | 125 - 130 | |

| C₅ (Pyridine) | 120 - 125 | |

| C(t-Butyl) | 78 - 82 | Quaternary carbon of the Boc group. |

| CH₂ (Methylene) | 45 - 50 | |

| CH₃ (t-Butyl) | 28 - 30 | Methyl carbons of the Boc group. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Amide, Boc) | 1680 - 1700 | Strong |

| C=N, C=C (Pyridine) | 1550 - 1650 | Medium-Strong |

| C-O (Carbamate) | 1150 - 1250 | Strong |

Interpretation: The IR spectrum of this compound is expected to be complex but highly informative. The broad O-H stretch of the carboxylic acid will be a prominent feature. The two distinct C=O stretching vibrations for the carboxylic acid and the Boc group will be key diagnostic peaks. The presence of the pyridine ring will be confirmed by the C=N and C=C stretching bands.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: For this compound, the expected monoisotopic mass is 252.1110 g/mol . In electrospray ionization (ESI), the molecule is likely to be observed as the protonated species [M+H]⁺ at m/z 253.1188 or the deprotonated species [M-H]⁻ at m/z 251.1032.

Key Fragmentation Pathways: The Boc group is known to undergo characteristic fragmentation. The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject a small volume (e.g., 1-5 µL) onto a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 column is a common choice for initial analysis.

-

Ionization: Use an electrospray ionization (ESI) source in both positive and negative ion modes to determine the optimal ionization conditions.

-

MS Analysis: Acquire full scan MS data to determine the molecular weight. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the contributions of each functional group to the NMR, IR, and MS spectra, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for the experimental acquisition of this data. As with any scientific endeavor, the careful and systematic application of these techniques will lead to a robust and unambiguous structural assignment.

References

- University of Illinois Chicago. Synthesis and Biological Activity of 6-Substituted Nicotinic Acid Derivatives.

-

Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. Retrieved from [Link]

-

SciSupplies. This compound, 97.0%, 1g. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. Nicotinic Acid at BMRB. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

-

Wang, P., Wang, Y., Sun, L., Gu, S., & Si, D. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 96-102. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 6-(Boc-aminomethyl)nicotinic Acid in Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Central to this pursuit is the identification and utilization of "privileged structures"—molecular scaffolds that can interact with multiple biological targets. 6-(Boc-aminomethyl)nicotinic acid has emerged as a compound of significant interest, embodying the characteristics of a versatile building block for the synthesis of a new generation of therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, chemical properties, and its role as a key component in the design of enzyme inhibitors, receptor ligands, and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research and development programs.

Core Attributes of this compound

The utility of this compound in medicinal chemistry stems from its unique structural features. The molecule incorporates a nicotinic acid core, a well-established pharmacophore present in numerous approved drugs.[1] Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP, which are vital for a myriad of metabolic processes.[2][3][]

The presence of the aminomethyl group at the 6-position provides a crucial handle for chemical modification. The Boc (tert-butyloxycarbonyl) protecting group on the amine is a cornerstone of its utility, allowing for controlled, stepwise synthesis.[5] This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the primary amine for subsequent coupling reactions.[5][6] This orthogonality is particularly valuable in complex synthetic sequences, such as solid-phase peptide synthesis (SPPS).[5][7][]

The carboxylic acid moiety at the 3-position of the pyridine ring offers another site for derivatization, enabling the attachment of this scaffold to other molecules through amide bond formation or other conjugation chemistries.

Synthesis and Functionalization: A Gateway to Molecular Diversity

The synthesis of this compound and its derivatives is a critical aspect of its application. While the specific synthesis of the title compound is not extensively detailed in publicly available literature, general synthetic routes for related nicotinic acid derivatives provide a roadmap. A common strategy involves the synthesis of a nicotinic acid hydrazide intermediate, which can then be further modified.[9] For instance, the reaction of 6-aminonicotinic acid with an alkali carbonate followed by reaction with 3-chloromethylpyridine hydrochloride has been used to produce nicotinyl esters.[10]

The true power of this compound lies in its facile functionalization. The deprotection of the Boc group reveals a primary amine that can participate in a wide array of chemical transformations, including:

-

Acylation: Formation of amide bonds with carboxylic acids, acyl chlorides, or activated esters.

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the systematic exploration of the chemical space around the nicotinic acid core, enabling the generation of large and diverse compound libraries for screening and lead optimization.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for a variety of applications in drug discovery.

As a Linker in Bioconjugates and Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of bioconjugates, particularly antibody-drug conjugates (ADCs).[11][][] In an ADC, a potent cytotoxic payload is attached to a monoclonal antibody via a chemical linker.[11] The linker plays a critical role in the stability, pharmacokinetics, and efficacy of the ADC.[][][][]

The carboxylic acid of this compound can be activated and coupled to a payload molecule, while the deprotected amine can be used to attach the linker-payload entity to the antibody, often through reaction with surface-exposed lysine residues. The rigidity of the pyridine ring can provide a defined spatial orientation between the antibody and the payload, which can be crucial for optimal activity.

Experimental Workflow: Conceptual Application in ADC Synthesis

Caption: Conceptual workflow for the use of this compound as a linker in ADC synthesis.

As a Scaffold for Enzyme Inhibitors

The nicotinic acid scaffold is present in a number of compounds with demonstrated enzyme inhibitory activity.[9] For example, derivatives of nicotinic acid have been evaluated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[16] The ability to readily derivatize the 6-(aminomethyl) group allows for the introduction of various functionalities that can interact with specific residues within an enzyme's active site, leading to potent and selective inhibition.

By systematically modifying the substituent at the 6-position, researchers can perform structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity of lead compounds.

In the Design of Receptor Ligands

Nicotinic acid itself is a ligand for the hydroxycarboxylic acid receptor 2 (HCA2), also known as the niacin receptor, which is involved in lipid metabolism.[2] Furthermore, the pyridine ring is a common motif in ligands for various G protein-coupled receptors (GPCRs) and ion channels.[17] The this compound scaffold provides a platform for the synthesis of novel ligands targeting these and other receptors. The aminomethyl group can be elaborated to introduce pharmacophoric elements that are essential for receptor binding and modulation of activity.

In the Development of Peptide Mimetics

Peptide mimetics are molecules that mimic the structure and/or function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[18] The rigid pyridine core of this compound can be used to constrain the conformation of appended amino acid residues, mimicking the secondary structures of peptides, such as β-turns.[18] The Boc-protected amine allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[19][20]

Experimental Protocol: Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.

Materials:

-

Merrifield or PAM resin[6]

-

Boc-protected amino acids[21]

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)[21]

-

Scavengers (e.g., anisole)

-

Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc group with a solution of TFA in DCM (e.g., 50% TFA/DCM).[6]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DMF.

-

Peptide Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

-

Incorporation of this compound:

-

Activate the carboxylic acid of this compound using a suitable coupling reagent.

-

Couple the activated this compound to the N-terminus of the growing peptide chain.

-

-

Final Deprotection: Remove the Boc group from the incorporated 6-(aminomethyl)nicotinic acid moiety.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for compounds directly derived from this compound is not abundant in the public domain, data from related nicotinic acid derivatives highlights the potential for this scaffold to yield potent biologically active molecules.

| Compound Class | Target | Activity Metric | Potency Range | Reference |

| Nicotinic Acid Derivatives | COX-2 | IC50 | Varies with substitution | [16] |

| Nicotinic Acid Derivatives | Gram-positive bacteria | MIC | 1.95 - 15.62 µg/mL | [22] |

| 3-Pyridyl Ether Analogs | α4β2-nAChRs | EC50 | 5.8 nM | [17] |

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration EC50: Half-maximal Effective Concentration nAChRs: nicotinic Acetylcholine Receptors

Conclusion and Future Perspectives

This compound represents a highly versatile and promising scaffold for medicinal chemistry and drug discovery. Its unique combination of a privileged nicotinic acid core, a readily functionalizable aminomethyl group, and the strategic placement of a Boc protecting group provides a powerful tool for the synthesis of diverse and complex molecules. The potential applications of this compound span a wide range of therapeutic areas, from oncology and inflammation to neuroscience.

As our understanding of disease biology continues to grow, the need for novel chemical matter to probe biological systems and serve as starting points for drug discovery programs will only increase. The strategic application of versatile building blocks like this compound will be instrumental in meeting this demand and paving the way for the development of the next generation of innovative medicines.

References

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Sternberg, S. S., & Philips, F. S. (1959). Biological effects of 6-aminonicotinamide. Bulletin of the New York Academy of Medicine, 35(12), 811–813. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5103. [Link]

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Heterocycles, 92(2), 251. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]

-

Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. Molecules, 23(1), 164. [Link]

-

Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 16(33), 4409–4440. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1–11. [Link]

-

Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 55(17), 7808–7817. [Link]

-

New Compounds: Amino Acid Derivatives of Nicotinic Acid. Journal of Pharmaceutical Sciences, 61(3), 477–478. [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors [mdpi.com]

- 21. peptide.com [peptide.com]

- 22. mdpi.com [mdpi.com]

The Sentinel of Synthesis: An In-depth Technical Guide to Boc-Protection in Organic Synthesis

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a foundational principle. Among the arsenal of protective moieties, the tert-butyloxycarbonyl (Boc) group stands as a stalwart guardian of amine functionalities. Its widespread adoption is a testament to its remarkable balance of stability and controlled lability, offering a robust shield that can be gently removed under specific acidic conditions.[1] This guide provides a comprehensive exploration of Boc-protection, delving into its core chemical principles, mechanistic underpinnings, and field-proven experimental protocols to empower chemists in the precise orchestration of their synthetic endeavors.

The Boc Group: A Paradigm of Orthogonal Protection

The power of the Boc group lies in its unique chemical architecture, which renders primary and secondary amines unreactive towards a broad spectrum of reagents by diminishing their nucleophilicity and basicity.[2] This temporary masking is paramount in the synthesis of complex molecules, such as peptides and pharmaceuticals, where specific transformations are required at other sites within the molecule without interference from the highly reactive amine group.[3][4][5][6]

A pivotal feature of the Boc group is its orthogonality to other commonly employed amine protecting groups. For instance, it remains steadfast under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group.[7][8][9][10] This orthogonality is the linchpin of sophisticated synthetic strategies, most notably in solid-phase peptide synthesis (SPPS), where the differential stability of protecting groups allows for the sequential and controlled assembly of amino acid residues.[9][11]

The Chemistry of Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][8] This transformation proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Boc Protection

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a transient tetrahedral intermediate.[2][9] The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and readily decomposes into the innocuous byproducts tert-butanol and carbon dioxide.[2][12] The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[2]

Caption: Mechanism of Boc protection of an amine.

Optimizing Reaction Conditions

The efficiency of Boc protection is highly dependent on the reaction conditions. While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to deprotonate the amine, thereby enhancing its nucleophilicity and accelerating the reaction.[2]

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrates |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines[2] |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 12 h | High | Amino Acids[2] |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature | ~12 h | Not Specified | General Amines[2] |

| (Boc)₂O | None | Water-acetone | Room Temperature | Short | High | Various Amines[13] |

| (Boc)₂O | Sodium Bicarbonate | Chloroform/Water | Reflux | 90 min | Not Specified | General Amines[14] |

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[9]

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[9]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[9]

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[9]

The Art of Deprotection: Acid-Catalyzed Cleavage

The defining characteristic of the Boc group is its facile removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product isolation.[15]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is an acid-catalyzed process that proceeds through a multi-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[15]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[15][16]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide.[15][16][17]

-

Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[15]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Considerations for Deprotection

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic residues, such as methionine or tryptophan, in peptide synthesis.[18] To mitigate this side reaction, scavengers like anisole or thioanisole may be added to the reaction mixture.[7][8]

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

-

Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM). A common concentration is in the range of 0.1 to 0.5 M.[2]

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A 25-50% solution of TFA in DCM is typically used.[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[2]

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[9]

-

Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[9]

Applications in Drug Discovery and Development

The robustness and versatility of the Boc protecting group have made it an indispensable tool in the synthesis of pharmaceuticals.[3][6] In drug development, precise control over reactive functional groups is crucial for the construction of complex molecular architectures.[5] The Boc group enables chemists to selectively mask amine functionalities, preventing unwanted side reactions and ensuring that synthetic pathways proceed as designed.[4][5] This level of control is paramount in the synthesis of a wide array of therapeutic agents, including peptide drugs, anticancer agents, and antibiotics.[4] For example, in the synthesis of paclitaxel derivatives, Boc protection of amino groups prevents competitive reactions, thereby ensuring the stability of key intermediates.[5]

Conclusion

The tert-butyloxycarbonyl protecting group is more than just a chemical moiety; it is a strategic enabler of modern organic synthesis. Its unique combination of stability and controlled, mild removal has revolutionized the synthesis of complex molecules, particularly in the realms of peptide chemistry and drug discovery. A thorough understanding of the mechanisms governing its introduction and cleavage, as well as the practical nuances of the associated experimental protocols, is essential for any researcher, scientist, or drug development professional seeking to harness its full potential. The principles and procedures outlined in this guide provide a solid foundation for the effective and strategic application of Boc-protection in the pursuit of novel and impactful chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. RSC Publishing. Retrieved from [Link]

-

Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Retrieved from [Link]

-

The Role of t-Boc Protection in Organic Synthesis Applications. (2026). Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Retrieved from [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

-

ResearchGate. (2025). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). TFA Deprotection. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-